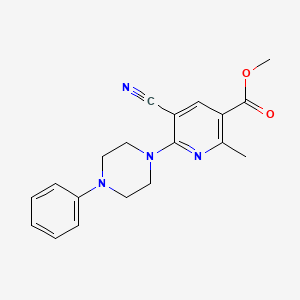

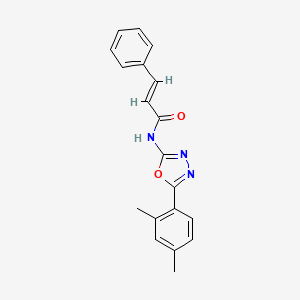

Methyl 5-cyano-2-methyl-6-(4-phenylpiperazino)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-cyano-2-methyl-6-(4-phenylpiperazino)nicotinate is a chemical compound derived from nicotinic acid. While the specific compound is not directly described in the provided papers, the papers do discuss related nicotinate esters and their synthesis, which can provide insight into the properties and potential synthesis of the compound .

Synthesis Analysis

The synthesis of related nicotinate esters involves several steps, starting from 3-cyanopyridones, which are converted to 2-bromo-3-cyanopyridines using phosphorus tribromide. These intermediates are then debrominated to 3-cyanopyridines with zinc dust in ethanolic acetic acid. The nitrile function is hydrolyzed, and the resulting nicotinic acid hydrochlorides are esterified to yield ethyl nicotinates . Another synthesis route for a related compound involves a reaction mechanism that has been elucidated using XRD, GC–MS analysis, elemental analysis, and NMR spectroscopy . These methods could potentially be adapted for the synthesis of Methyl 5-cyano-2-methyl-6-(4-phenylpiperazino)nicotinate.

Molecular Structure Analysis

The structure of related compounds has been determined using various analytical techniques such as XRD and NMR spectroscopy . These techniques are crucial for confirming the molecular structure of synthesized compounds and could be employed to analyze the structure of Methyl 5-cyano-2-methyl-6-(4-phenylpiperazino)nicotinate.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving Methyl 5-cyano-2-methyl-6-(4-phenylpiperazino)nicotinate. However, the synthesis of similar compounds involves esterification and hydrolysis reactions . These reactions are fundamental in the formation of the ester linkage and the introduction of functional groups into the nicotinate structure.

Physical and Chemical Properties Analysis

The physical properties of a related compound, methyl nicotinate, include its appearance as a white powder with a melting point of 40-42°C . The chemical properties include its reactivity in esterification reactions and its biological activity as demonstrated by its antinociceptive effects in biological assays . These properties provide a basis for predicting the physical and chemical behavior of Methyl 5-cyano-2-methyl-6-(4-phenylpiperazino)nicotinate, although specific data for this compound would be required for a comprehensive analysis.

Scientific Research Applications

Synthesis and Structural Analysis

The compound's analogs have been a focus of synthesis and structural analysis. A related compound, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, was successfully synthesized, with its structure determined by various spectroscopic methods, proposing a reaction mechanism for its formation (Zhou et al., 2008). Additionally, the synthesis of nicotinate esters from 3-cyanopyridones demonstrates a convenient method for producing alkyl-substituted ethyl nicotinates, highlighting the versatility of nicotinic acid derivatives in chemical synthesis (Paine, 1987).

Antiprotozoal Activity

Nicotinic acid derivatives, including those structurally similar to methyl 5-cyano-2-methyl-6-(4-phenylpiperazino)nicotinate, have been evaluated for antiprotozoal activity. A study on aza-analogues of furamidine showcased significant in vitro and in vivo activity against Trypanosoma b.rhodesiense and P. falciparum, indicating potential therapeutic applications (Ismail et al., 2003).

Antimicrobial Property

Research into 1,3,4-oxadiazolines bearing the 6-methylpyridine moiety, derived from 6-methyl nicotinate, demonstrated antimicrobial and antioxidant activities. This suggests that structural analogs of methyl 5-cyano-2-methyl-6-(4-phenylpiperazino)nicotinate could serve as potential antimicrobial agents (Shyma et al., 2013).

Biological Activity and Synthesis

The synthesis of 4-amino-5-cyano-6-alkylamino pyridine derivatives from cyano-3-alkylamino-3-amino acrylonitriles has been reported, indicating these compounds possess fungicidal and herbicidal activities. This underscores the potential of methyl 5-cyano-2-methyl-6-(4-phenylpiperazino)nicotinate and its derivatives for agricultural applications (Liu et al., 2015).

properties

IUPAC Name |

methyl 5-cyano-2-methyl-6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-14-17(19(24)25-2)12-15(13-20)18(21-14)23-10-8-22(9-11-23)16-6-4-3-5-7-16/h3-7,12H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEMGNHHKSDFQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)N2CCN(CC2)C3=CC=CC=C3)C#N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-cyano-2-methyl-6-(4-phenylpiperazino)nicotinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2530476.png)

![1-[(Piperidin-4-yl)methoxy]isoquinoline](/img/structure/B2530477.png)

![4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2530483.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-propylpentanamide](/img/structure/B2530486.png)

![8-(4-fluorobenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2530489.png)

![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide](/img/structure/B2530494.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2530497.png)